2,5-Dichloropyrimidine-4-carboxylic acid
Description
Overview of Pyrimidine (B1678525) Core Structure and Derivatives in Organic Synthesis
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in a vast array of natural products and synthetic compounds. acs.orggrowingscience.comwikipedia.org This core structure is integral to the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. nih.gov The presence of the nitrogen atoms renders the pyrimidine ring electron-deficient, which influences its chemical reactivity. wikipedia.org
In organic synthesis, the pyrimidine framework serves as a versatile platform for the construction of more complex molecules. acs.orgorganic-chemistry.org A variety of synthetic methods have been developed to create pyrimidine derivatives, often involving condensation reactions between compounds containing an N-C-N fragment (like urea, thiourea, or amidines) and β-dicarbonyl compounds or their equivalents. mdpi.com The functionalization of the pyrimidine ring through various substitution reactions allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of derivatives with tailored characteristics. growingscience.comorientjchem.org
The Significance of Halogen Substituents in Pyrimidine Chemistry
The introduction of halogen atoms onto the pyrimidine ring significantly modifies its chemical properties and biological activity. Halogens are highly electronegative and exert a strong inductive effect, further increasing the electron deficiency of the pyrimidine ring. wikipedia.orgaip.org This enhanced electrophilicity makes the halogenated pyrimidine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of highly functionalized pyrimidines. mdpi.comacs.org
The position of the halogen substituent on the pyrimidine ring dictates the regioselectivity of these substitution reactions, with the C4 and C6 positions generally being more reactive than the C2 position. acs.org Beyond their role as leaving groups, halogens can also participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and crystal packing. acs.orgnih.gov This ability to modulate both reactivity and intermolecular interactions makes halogenated pyrimidines valuable intermediates in drug discovery and materials science. acs.orgrsc.org
Positional Isomerism in Dichloropyrimidine Carboxylic Acids
Dichloropyrimidine carboxylic acids can exist as several positional isomers, depending on the relative positions of the two chlorine atoms and the carboxylic acid group on the pyrimidine ring. Each isomer possesses distinct physical and chemical properties due to the different electronic environments and steric hindrances associated with each substitution pattern.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dichloropyrimidine-5-carboxylic acid | 37131-89-8 | C₅H₂Cl₂N₂O₂ | 192.99 | 90-97 |
| 2,5-Dichloropyrimidine-4-carboxylic acid | 1240594-41-5 | C₅H₂Cl₂N₂O₂ | 192.99 | Not available |
| 2,5-Dichloropyridine-4-carboxylic acid | 88912-26-9 | C₆H₃Cl₂NO₂ | 192.00 | 235-240 |
Research Landscape and Emerging Applications of this compound
While its isomer, 2,4-dichloropyrimidine-5-carboxylic acid, has been investigated for its antimicrobial and antifungal properties, the research landscape for this compound is still emerging. Its structural features suggest potential as a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms offers opportunities for selective functionalization through nucleophilic substitution reactions.
The carboxylic acid group at the 4-position can be readily converted into a variety of other functional groups, such as amides and esters, further expanding its synthetic utility. acs.org For example, pyrimidine-4-carboxamides have been explored as inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D. acs.org The strategic placement of the chlorine atoms and the carboxylic acid group in this compound makes it a promising scaffold for the development of novel compounds with potential applications in areas such as kinase inhibition and other therapeutic targets where halogenated heterocyclic motifs are known to be beneficial. acs.org Further research into the reactivity and biological activity of this compound is warranted to fully elucidate its potential.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDYPLYOFIWZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichloropyrimidine 4 Carboxylic Acid
Classical and Contemporary Synthetic Routes to 2,5-Dichloropyrimidine-4-carboxylic Acid
Direct Chlorination of Pyrimidine (B1678525) Precursors
A primary and direct method for the synthesis of dichloropyrimidine carboxylic acids involves the chlorination of pyrimidine precursors, such as uracil derivatives. This approach is exemplified by the conversion of uracil-5-carboxylic acid to 2,4-dichloropyrimidine-5-carboxylic acid chloride. While not the exact target molecule, this process illustrates the fundamental transformation. The reaction is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) and chlorine. This method can achieve high yields, often exceeding 90%.
Table 1: Exemplary Conditions for Direct Chlorination of a Uracil Precursor
| Starting Material | Chlorinating Agents | Reaction Conditions | Product | Yield |
| Uracil-5-carboxylic acid | PCl₅, POCl₃ | Reflux (114°C), 4 hours | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | >90% |
| Uracil-5-carboxylic acid | PCl₃, Cl₂, POCl₃ | Reflux, 4 hours | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | 98% |
Hydrolysis-based Approaches from Cyano-substituted Pyrimidines
Another synthetic strategy involves the hydrolysis of a cyano-substituted pyrimidine precursor, such as 2,5-dichloro-4-cyanopyrimidine. The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry and can be performed under either acidic or basic conditions.
Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process initially yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. While specific literature detailing the hydrolysis of 2,5-dichloro-4-cyanopyrimidine to this compound is scarce, the general principles of nitrile hydrolysis are directly applicable. The challenge in this approach lies in the synthesis of the 2,5-dichloro-4-cyanopyrimidine starting material.
A related transformation involves the catalytic reduction of a dichlorocyanopyridine. For instance, 2,6-dichloro-4-cyanopyridine can be catalytically reduced, and while this specific example does not yield a carboxylic acid, it demonstrates the reactivity of the cyano and chloro groups on a similar heterocyclic ring system.
Multi-step Total Synthesis Strategies
The construction of highly substituted pyrimidines like this compound can also be accomplished through multi-step total synthesis. These strategies offer flexibility in introducing various substituents onto the pyrimidine ring from simpler, acyclic precursors.
A general and versatile approach to polysubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. To achieve the specific substitution pattern of this compound, a multi-step sequence would be necessary. One hypothetical route could begin with a substituted three-carbon component that already contains a precursor to the carboxylic acid and the C5-chloro substituent. For instance, a derivative of malonic acid could be a suitable starting point.
Modern synthetic methods, such as multicomponent reactions, provide efficient pathways to complex heterocyclic systems. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable and regioselective approach to unsymmetrically substituted pyrimidines. researchgate.netacs.orgmdpi.comslideshare.netnih.gov While not directly applied to the target molecule, this strategy highlights the potential for innovative, convergent syntheses.
Another strategy could involve the construction of the pyrimidine ring with appropriate functional groups that can be later converted to the desired chloro and carboxylic acid moieties. For example, a pyrimidine with amino or hydroxyl groups at the 2- and 5-positions could be synthesized and subsequently converted to the corresponding dichlorides via a Sandmeyer-type reaction or direct chlorination, respectively. The carboxylic acid group could be introduced at the 4-position either from the initial cyclization or by functionalization of the pre-formed pyrimidine ring.
Stereochemical Considerations and Regioselective Synthesis
For the target molecule, this compound, there are no stereocenters, and therefore, no stereochemical considerations in its synthesis. However, the regioselective introduction of the three different substituents (two chloro groups and one carboxylic acid) at specific positions on the pyrimidine ring is a critical aspect of its synthesis.
The regioselectivity of substitution on the pyrimidine ring is governed by the electronic properties of the ring and any existing substituents. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. Electrophilic substitution, on the other hand, is generally difficult and, when it occurs, preferentially takes place at the 5-position, which is the most electron-rich carbon atom.
In the context of synthesizing this compound, achieving the correct regiochemistry is paramount.
During Ring Formation: If constructing the ring from acyclic precursors, the choice of starting materials and reaction conditions will dictate the final substitution pattern. For example, using a substituted amidine and a specifically functionalized three-carbon unit would be crucial for ensuring the correct placement of the substituents.
Post-functionalization of a Pyrimidine Core: If starting with a pre-formed pyrimidine ring, the regioselectivity of subsequent reactions is key. For instance, the chlorination of a pyrimidine-4-carboxylic acid would need to be selective for the 2- and 5-positions. The presence of the electron-withdrawing carboxylic acid group at the 4-position would influence the electron density of the ring and thus direct the incoming electrophiles (or the outcome of nucleophilic substitutions of other leaving groups). The regioselective functionalization of 2-chloropyridines has been identified as a suitable strategy in the total synthesis of natural products, and similar principles could be applied to pyrimidine systems.
Process Optimization and Green Chemistry Principles in this compound Synthesis
The optimization of synthetic routes to this compound and the incorporation of green chemistry principles are crucial for developing sustainable and economically viable manufacturing processes. Key areas of focus include the reduction of hazardous reagents and solvents, minimization of waste, and improvement of energy efficiency.
Traditional methods for the synthesis of dichloropyrimidines often rely on harsh reagents like phosphorus oxychloride and chlorinated solvents, which pose significant environmental and safety concerns. Modern approaches aim to replace these with more benign alternatives.
Several green chemistry strategies are applicable to pyrimidine synthesis:
Use of Greener Solvents: Replacing hazardous solvents with water, ionic liquids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.
Catalysis: The use of catalysts, including metal catalysts and biocatalysts, can lead to more efficient reactions with higher atom economy and reduced waste generation. For example, iridium-catalyzed multicomponent synthesis offers a sustainable route to pyrimidines. researchgate.netacs.orgmdpi.comslideshare.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating methods.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) can eliminate a major source of waste and simplify product purification.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are inherently more efficient and generate less waste than multi-step syntheses.
By applying these principles, the synthesis of this compound can be made more sustainable. For instance, exploring catalytic chlorination methods that avoid the use of stoichiometric phosphorus-based reagents or developing efficient one-pot, multicomponent strategies for the direct construction of the substituted pyrimidine ring would represent significant advances in the green synthesis of this important chemical intermediate.
Chemical Reactivity and Functional Group Interconversions of 2,5 Dichloropyrimidine 4 Carboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like chlorine atoms.
In the pyrimidine system, the reactivity of halogen substituents towards nucleophilic displacement is highly dependent on their position. The generally accepted order of reactivity for halogens is C4(6) > C2 >> C5. acs.org This principle suggests a significant difference in the reactivity of the two chlorine atoms in 2,5-dichloropyrimidine-4-carboxylic acid.
The chlorine atom at the C2 position is activated by both adjacent ring nitrogen atoms, which serve to stabilize the negative charge developed in the Meisenheimer intermediate during the SNAr reaction. In contrast, the chlorine atom at the C5 position is not directly activated by the ring nitrogens in the same manner. Studies on related 5-halopyrimidines indicate that the C5-halogen bond is comparatively less reactive in standard SNAr reactions. acs.org For instance, studies on the aminolysis of 5-bromo-2-halogenopyrimidines have shown that substitution occurs preferentially at the C2 position. rsc.org Therefore, the C2-chloro substituent is expected to be considerably more susceptible to nucleophilic attack than the C5-chloro substituent.
Table 1: Expected Relative Reactivity of Chlorine Atoms in SNAr Reactions
| Position | Activating Factors | Expected Reactivity |
|---|---|---|
| C2 | Activated by two adjacent nitrogen atoms | High |
Electronic effects are the primary drivers of the observed reactivity difference. The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, reducing the electron density most significantly at the C2, C4, and C6 positions. This makes these positions highly electrophilic and prone to attack by nucleophiles. The C5 position is less affected by this inductive withdrawal, resulting in lower electrophilicity and consequently, lower reactivity in SNAr reactions. acs.org
The carboxylic acid group at the C4 position, being an electron-withdrawing group, further deactivates the ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic substitution. However, its direct impact on the C2 versus C5 reactivity is secondary to the inherent electronic properties of the pyrimidine ring itself.
Steric hindrance can also play a role. The C2 position is flanked by a nitrogen atom and the C5-chloro substituent, while the C5 position is situated between the C4-carboxylic acid and a hydrogen atom at C6. Depending on the size of the incoming nucleophile, steric hindrance around the C2 position could potentially modulate its reactivity, although the electronic activation is generally the dominant factor.
The pronounced difference in reactivity between the C2 and C5 chlorine atoms allows for the highly regioselective functionalization of the pyrimidine ring. Nucleophilic substitution reactions are expected to occur almost exclusively at the C2 position under controlled conditions. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position while leaving the C5-chloro and C4-carboxylic acid groups intact.
This selective reactivity is a powerful tool in medicinal chemistry and materials science for building more complex molecular architectures based on the pyrimidine scaffold. arborpharmchem.com By choosing appropriate reaction conditions (e.g., temperature, solvent, and nucleophile strength), it is possible to favor monosubstitution at C2, providing a route to a variety of 2-substituted-5-chloro-pyrimidine-4-carboxylic acids.
Transformations of the Carboxylic Acid Moiety at C4
The carboxylic acid group at the C4 position can undergo a variety of standard organic transformations, allowing for further diversification of the molecule's structure and properties.
The carboxylic acid can be converted into esters and amides, which are common functional groups in pharmacologically active compounds.
Esterification: The formation of an ester can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. orgsyn.org Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. google.com
Amidation: Direct reaction of a carboxylic acid with an amine is often difficult due to acid-base neutralization. Therefore, the carboxylic acid is typically activated first. Common methods include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a reactive intermediate that is then readily attacked by the amine. arborpharmchem.combldpharm.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which can then react with an amine to form the amide. arborpharmchem.com
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent(s) | General Conditions |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Alcohol + DCC + DMAP | Room temperature | |
| Amidation | Amine + EDC + HOBt | Room temperature |
The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.
Reduction to Alcohol: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride. A strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is required for the conversion to a primary alcohol. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. orgsyn.org
Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction cannot typically be stopped at the aldehyde stage using powerful reducing agents like LiAlH₄. One common strategy involves a two-step process: first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reagents (e.g., LiAl(O-t-Bu)₃ for acid chlorides or DIBAL-H for Weinreb amides). Alternatively, some modern catalytic methods using silanes have been developed for the direct reduction of carboxylic acids to aldehydes under milder conditions.
Table 3: Common Reagents for Carboxylic Acid Reduction
| Target Product | Reagent(s) | Notes |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ workup | Standard, powerful reducing agent. |
| NaBH₄ / various activators | Less common, requires activation of the acid. | |
| Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃ | Two-step process via acid chloride. |
| 1. Convert to Weinreb amide 2. DIBAL-H | Two-step process, generally good yields. |
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyrimidine scaffold. The two chlorine atoms on this compound serve as effective leaving groups for such transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, and reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed to functionalize halo-heterocycles. nih.gov For dihalogenated pyrimidines, the regioselectivity of these reactions is a key consideration.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govrsc.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. chemrxiv.org In the context of 2,5-dichloropyrimidines, research has shown that site-selectivity can be achieved. A notable study demonstrated that the Suzuki coupling of 2,5-dichloropyrimidine (B52856) with boronic acids can proceed with unprecedented C5-selectivity under ligand-free "Jeffery" conditions. nih.gov This is remarkable because halides adjacent to the ring nitrogens (the C2 position) are typically more reactive. nih.gov While this specific study did not include the 4-carboxylic acid substituent, it provides a strong indication that selective functionalization at the C5 position of this compound is feasible.
The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |
| 2,5-Dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 110 °C | 2-Chloro-5-(4-chlorophenyl)pyrimidine | Modest | nih.gov |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C (Microwave) | 2-Chloro-4-phenylpyrimidine | Good to Excellent | researchgate.net |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84% | nih.gov |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. oregonstate.edunih.gov The reaction typically proceeds with trans selectivity. nih.gov While specific examples involving this compound are not prevalent in the literature, the principles of the Heck reaction can be applied. A potential pathway could involve a decarbonylative Heck reaction, where the carboxylic acid is first converted to a more reactive derivative, followed by palladium-catalyzed decarbonylation and coupling with an alkene. This approach circumvents the direct use of the less reactive aryl carboxylic acid. nih.gov The general mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene, β-hydride elimination, and regeneration of the catalyst. psu.edu
Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. princeton.edu This reaction is a powerful method for constructing C(sp²)–C(sp) bonds. organic-chemistry.org For dihalo-substrates, the reaction can be selective, often reacting at the more reactive halide position first. princeton.edu Similar to the Heck reaction, a decarbonylative Sonogashira coupling represents a viable strategy for functionalizing this compound. rsc.orgnih.gov This process involves the in situ activation of the carboxylic acid, followed by decarbonylation to generate an aryl-palladium intermediate, which is then intercepted by an alkyne. nih.gov This approach has been successfully applied to various carboxylic acids, including the derivatization of pharmaceuticals. nih.gov A tandem Sonogashira/decarboxylative cross-coupling has been reported for the synthesis of symmetrical di(heteroaryl)alkynes from heteroaryl chlorides and propiolic acid. rsc.org
Table 2: Conditions for Decarbonylative Sonogashira Coupling of Carboxylic Acids
| Carboxylic Acid | Alkyne | Catalyst System | Reagents | Solvent | Temperature | Product Type | Reference |
| Benzoic Acid derivative | Phenylacetylene | Pd(OAc)₂ / Xantphos | Trimethylacetic anhydride, DMAP | Dioxane | 160 °C | Diarylalkyne | organic-chemistry.orgnih.gov |
| Heteroaryl carboxylic acid | Propiolic acid | PdCl₂(Cy*Phine)₂ | - | - | - | Di(heteroaryl)alkyne | rsc.org |
While palladium is the most common catalyst for these transformations, other transition metals like copper, nickel, and iron are gaining prominence due to their unique reactivity and lower cost.
Copper-Catalyzed Reactions Copper catalysts can mediate decarboxylative cross-coupling reactions. For instance, copper(I) has been used to catalyze the coupling of alkynyl carboxylic acids with aryl halides under relatively mild conditions. wikipedia.orgrsc.org This suggests a potential pathway for reacting the carboxylic acid group of the title compound, possibly in concert with functionalization at the chlorine positions.
Nickel-Catalyzed Reactions Nickel catalysis offers an alternative for C-H activation and cross-coupling reactions. rsc.orgmdpi.comnih.gov Nickel-catalyzed C-H functionalization can proceed via chelation assistance, where a directing group guides the catalyst to a specific C-H bond. nih.gov Given the structure of this compound, the nitrogen atoms of the pyrimidine ring or the carboxylate group could potentially act as directing groups for C-H activation at the C6 position. Nickel catalysts, often in combination with photoredox catalysis, are also effective in decarboxylative cross-coupling reactions of alkyl carboxylic acids with vinyl halides. organic-chemistry.org
Iron-Catalyzed Reactions Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed domino decarboxylation-oxidation of α,β-unsaturated carboxylic acids has been developed. nih.gov More relevantly, iron photocatalysis can enable the decarboxylative bromination of (hetero)aryl carboxylic acids. nih.gov This suggests that under iron catalysis, this compound could potentially undergo decarboxylation followed by functionalization.
Oxidation and Other Redox Chemistry of the Pyrimidine Nucleus
The pyrimidine ring, being electron-deficient, is generally resistant to electrophilic attack and oxidation. However, under specific conditions, its redox chemistry can be explored. The presence of the chlorine and carboxylic acid substituents further influences the electronic properties and reactivity of the ring.
Oxidation Strong oxidizing agents can be used to modify the pyrimidine nucleus or its substituents. For example, potassium permanganate (B83412) (KMnO₄) has been used to oxidize alkyl-substituted pyrimidines. The oxidation of 4-methylpyrimidine (B18481) with KMnO₄ in the presence of potassium hydroxide (B78521) yields pyrimidine-4-carboxylic acid. oregonstate.edu This demonstrates the stability of the pyrimidine carboxylic acid moiety under these oxidative conditions. However, studies on the antibiotic trimethoprim, which contains a pyrimidine ring, have shown that KMnO₄ can react with the C=C double bonds of the pyrimidine ring itself, leading to a mixture of oxidation products. acs.org The oxidation of 2,4-disubstituted pyrimidines with organic peracids can lead to N-oxidation or even an unexpected oxidative ring-contraction to form imidazole (B134444) derivatives. clockss.org
Redox Chemistry The electrochemical behavior of pyrimidines has been investigated. Pyrimidine and its derivatives can be reduced at mercury or graphite (B72142) electrodes. nih.govpsu.edu Pyrimidine-4-carboxylic acid exhibits complex reduction behavior, including waves corresponding to the reduction of the pyrimidine moiety. umich.edu The electrochemical oxidation of pyrimidinethiols has been shown to afford the corresponding disulfides. nih.gov These studies indicate that the pyrimidine nucleus of this compound is electrochemically active and could potentially undergo a range of redox transformations under controlled electrochemical conditions. The use of ferrocene (B1249389) as a redox catalyst has been shown to facilitate the dehydroaromatization of related dihydropyridazine (B8628806) systems, highlighting the potential for catalytic redox cycles in modifying such N-heterocycles. nih.gov
Structural Modification and Derivative Synthesis from 2,5 Dichloropyrimidine 4 Carboxylic Acid
Synthesis of Pyrimidine-based Heterocycles and Fused Ring Systems
The pyrimidine (B1678525) scaffold of 2,5-Dichloropyrimidine-4-carboxylic acid serves as a versatile platform for the construction of more complex, fused heterocyclic systems. The strategic positioning of the chloro and carboxylic acid functionalities allows for sequential or one-pot reactions to build additional rings onto the pyrimidine core.
Research into the synthesis of fused pyrimidines has demonstrated the utility of related dichloropyrimidine derivatives in creating elaborate polycyclic structures. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through various catalytic methods, showcasing the potential for ring annulation reactions. sci-hub.se While direct examples starting from this compound are not extensively documented in readily available literature, the established reactivity patterns of similar compounds suggest its suitability for such transformations. The general strategy often involves the reaction of a substituted aminopyrimidine with a suitable partner to facilitate cyclization. For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been accomplished through the cyclocondensation of β-enaminones with 3-aminopyrazole (B16455) derivatives under ultrasound irradiation. nih.gov
Furthermore, the development of fused 7-deazapurine heterocycles has been accomplished using a bis(4,6-dichloropyrimidin-5-yl)zinc reagent, a close relative of the title compound. This approach, involving a Negishi cross-coupling followed by azidation and thermal cyclization, underscores the potential of dichlorinated pyrimidines in building complex, fused systems. The synthesis of various other fused pyrimidines, such as those in pyrimido[4,5-d]pyrimidinetriones and pyrido[4,3-d]pyrimidines, has been reported using different pyrimidine precursors, further illustrating the broad scope of pyrimidine chemistry in constructing fused rings. sci-hub.se
Table 1: Examples of Fused Pyrimidine Systems from Various Precursors
| Fused System | General Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidines | 4(6)-aminouracil, thiourea, aromatic aldehydes | Multicomponent reaction | sci-hub.se |
| Pyrazolo[1,5-a]pyrimidines | β-enaminones, 3-aminopyrazole derivatives | Cyclocondensation | nih.gov |
| Fused 7-Deazapurines | bis(4,6-dichloropyrimidin-5-yl)zinc, hetaryl halides | Negishi coupling, cyclization |
Introduction of Diverse Functional Groups
The two chlorine atoms at the C2 and C5 positions of this compound exhibit differential reactivity, enabling the selective introduction of a wide range of functional groups. This selective functionalization is a key strategy for creating a library of derivatives with diverse properties.
Amination and Alkylation Strategies
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions with amines, providing a direct route to aminopyrimidine derivatives. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the amine nucleophile.
Research has shown that the amination of dichloropyrimidines can be highly regioselective. For instance, the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amine nucleophiles can lead to selective substitution at the C-2 position. nih.gov This principle is applicable to this compound, allowing for the synthesis of compounds such as 2-amino-5-chloropyrimidine-4-carboxylic acid and its derivatives. The synthesis of 2-amino-4-chloropyrimidine (B19991) derivatives has been reported through microwave-assisted methods, highlighting the efficiency of modern synthetic techniques in this area. nih.gov
Specific examples of amination on the this compound scaffold include the synthesis of 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid . calpaclab.com This demonstrates the feasibility of introducing cyclic secondary amines at the C2 position. Furthermore, the synthesis of 2-amino-5-chloropyrimidine-4-carboxylic acid itself has been documented, providing a key intermediate for further derivatization. achemblock.comuni.lu
Alkylation, in the context of this scaffold, typically refers to the N-alkylation of the introduced amino groups or direct C-alkylation under specific conditions. While direct C-alkylation of the pyrimidine ring can be challenging, the functionalized amino groups can be readily alkylated to introduce further structural diversity.
Table 2: Examples of Aminated and Alkylated Derivatives
| Compound Name | Starting Material | Key Reagent/Condition | Reference |
|---|---|---|---|
| 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid | This compound | Piperidine | calpaclab.com |
| 2-amino-5-chloropyrimidine-4-carboxylic acid | This compound | Ammonia (B1221849) or an ammonia equivalent | achemblock.comuni.lu |
| 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid | This compound | N-methylbutan-1-amine |
Introduction of Oxygen and Sulfur Containing Moieties
The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of ethers, thioethers, and related derivatives. These reactions further expand the structural diversity that can be achieved from this versatile starting material.
The reaction of dichloropyrimidines with alkoxides or phenoxides is a common method for introducing oxygen-containing moieties. While specific examples starting directly from this compound are less prevalent in the literature, the general reactivity of dichloropyrimidines suggests that reactions with nucleophiles like sodium methoxide (B1231860) or sodium phenoxide would lead to the corresponding methoxy (B1213986) or phenoxy derivatives. The regioselectivity of such reactions would likely be influenced by the electronic effects of the carboxylic acid group and the reaction conditions.
More specifically documented is the introduction of sulfur-containing moieties. A notable study investigated the reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. rsc.org This study highlights an interesting "inverse of reactivity," where the reaction of the carboxylic acid with aliphatic amines leads to the substitution of the methylsulfonyl group, affording 2-amino-5-chloro-4-pyrimidinecarboxylic acid. rsc.org Conversely, the corresponding esters react with amines to substitute the chlorine atom at the 5-position, yielding 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates. rsc.org This demonstrates that the carboxylic acid group plays a crucial role in directing the regioselectivity of nucleophilic substitution, a key consideration in the derivatization of this compound. The synthesis of the precursor, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid, would likely involve the reaction of this compound with a sulfur nucleophile like methanethiol (B179389) followed by oxidation.
Exploration of Structural Diversity through Derivatization
The initial products obtained from the substitution reactions on this compound serve as valuable intermediates for further structural diversification. The remaining reactive sites, including the second chlorine atom, the carboxylic acid group, and the newly introduced functional groups, can be subjected to a variety of chemical transformations.
For example, a 2-amino-5-chloropyrimidine-4-carboxylic acid derivative can undergo further substitution at the C5 position with a different nucleophile, leading to a 2,5-disubstituted pyrimidine with distinct functionalities at these positions. The carboxylic acid group itself is a versatile handle for modification. It can be converted to esters, amides, or acid chlorides, which can then participate in a wide range of coupling reactions. For instance, the conversion to an acid chloride would facilitate acylation reactions with various nucleophiles.
The synthesis of 2,5-disubstituted pyrimidines from nitriles has been reported as a practical one-step process, showcasing the demand for such scaffolds. nih.gov The derivatization of this compound provides a more controlled, stepwise approach to access a vast chemical space of pyrimidine derivatives. The ability to selectively functionalize the C2 and C5 positions, coupled with the reactivity of the carboxylic acid, makes this compound a powerful building block for the synthesis of libraries of compounds for various research applications, including medicinal chemistry and materials science.
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is a subject of ongoing study, with factors such as the electronic nature of substituents on the ring playing a critical role. wuxiapptec.com Understanding these factors is key to predictably synthesizing a wide range of derivatives from this compound.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block for Complex Chemical Architectures
The molecular structure of 2,5-Dichloropyrimidine-4-carboxylic acid, with its reactive chlorine and carboxylic acid functionalities, makes it a versatile building block for constructing more complex chemical structures. The chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.
While specific, publicly documented examples detailing the synthesis of complex architectures directly from this compound are limited, the broader class of dichloropyrimidines is well-established in this role. arborpharmchem.com For instance, the related compound 2,5-Dichloropyrimidine (B52856) is known to participate in reactions such as amination and hydroxylation to create intricate molecular frameworks. arborpharmchem.com The presence of the carboxylic acid group on the target compound adds another layer of synthetic possibility, enabling esterification or amidation reactions to further elaborate the molecular structure.
Precursor for Advanced Materials
The potential for this compound to serve as a precursor for advanced materials stems from the reactivity of its functional groups. The pyrimidine core is a feature in various functional materials, and the ability to form polymers or other macromolecules through reactions of the carboxylic acid and chloro groups is a key area of interest. However, specific research detailing the polymerization or incorporation of this compound into advanced materials is not extensively documented in publicly available literature.
Role in the Synthesis of Agrochemical Intermediates
Dichloropyrimidine derivatives are significant intermediates in the agrochemical industry. arborpharmchem.com They form the core structure of many pesticides, including insecticides and fungicides. The general synthetic strategy involves the reaction of the dichloropyrimidine core with other molecules to produce the final active ingredient. For example, 2,5-Dichloropyrimidine is cited as a key intermediate in the synthesis of various pesticides. arborpharmchem.com While direct evidence of this compound in the synthesis of commercialized agrochemicals is not readily found, its structural similarity to known agrochemical precursors suggests its potential in this field. The development of new herbicides has also involved pyrimidinyloxyphenoxypropionate derivatives, highlighting the importance of the pyrimidine scaffold in this class of agrochemicals.
Contribution to the Development of Dyestuffs and Pigments
The synthesis of reactive dyes often utilizes heterocyclic compounds as a core structural element. A closely related compound, 2,4-dichloropyrimidine-5-carboxylic acid chloride, is noted for its role as an acylating agent in the production of reactive dyestuffs. google.com This suggests that this compound could be a precursor to a similar acid chloride, which would then be used to link the pyrimidine structure to a chromophore, thereby creating a reactive dye. The carboxylic acid group itself can act as an auxochrome, a group that can modify the color of a dye. The synthesis of various acid dyes has been achieved by coupling diazotized aromatic amines with different components, a process where a pyrimidine-based molecule could potentially be incorporated.
Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dichloropyrimidine 4 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
A combination of high-resolution spectroscopic methods provides an unambiguous confirmation of the molecular structure of 2,5-Dichloropyrimidine-4-carboxylic acid. These techniques, including 2D NMR, HRMS, FT-IR, and Raman spectroscopy, offer complementary information on the connectivity, mass, and vibrational modes of the molecule.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While a simple 1D ¹H NMR spectrum of this compound would show a single signal for the proton at the 6-position, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the carbon signals definitively.
¹H NMR: The proton at the C6 position is expected to appear as a singlet in the aromatic region of the spectrum.
¹³C NMR: The molecule has five distinct carbon atoms. The chemical shifts can be predicted based on the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will be the most downfield, followed by the carbons of the pyrimidine (B1678525) ring, with those bearing chlorine atoms showing characteristic shifts.
HSQC: This experiment would show a direct correlation between the C6 carbon and its attached proton.
HMBC: This experiment is crucial for assigning the quaternary carbons. Correlations would be expected between the H6 proton and the carbons at C4, C5, and the carboxylic acid carbon.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H6) |
|---|---|---|---|
| C2 | - | ~158 | No |
| C4 | - | ~165 | Yes |
| C5 | - | ~130 | Yes |
| C6 | ~8.9 (s, 1H) | ~155 | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of this compound. The high mass accuracy of this technique allows for the determination of the molecular formula from the exact mass of the molecular ion. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that further confirms the structure. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.org
**Predicted HRMS Data for this compound (C₅H₂Cl₂N₂O₂) **
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 191.94933 |
| [M+H]⁺ | 192.95661 |
| [M+Na]⁺ | 214.93855 |
| [M-OH]⁺ | 174.94659 |
Note: Calculated masses are for the most abundant isotopes.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups present in the molecule. The FT-IR and Raman spectra of this compound are expected to be complementary and show characteristic bands for the carboxylic acid and the dichloropyrimidine ring. The O-H stretch of the carboxylic acid dimer is typically very broad in the IR spectrum. libretexts.org The pyrimidine ring vibrations are also well-documented. core.ac.uk
Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | Weak or absent |
| Carbonyl | C=O stretch | 1720-1680 (strong) | 1720-1680 (medium) |
| Pyrimidine Ring | C=N, C=C stretches | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |
X-ray Diffraction Studies of Single Crystals
Single-crystal X-ray diffraction provides the most definitive structural information, revealing not only the molecular conformation but also how the molecules arrange themselves in the solid state.
The crystal structure of this compound would be expected to show a largely planar pyrimidine ring. The carboxylic acid group may be slightly twisted out of the plane of the ring. Analysis of the bond lengths and angles would confirm the hybridization and electronic nature of the atoms within the molecule. For instance, the C-Cl bond lengths would be indicative of their attachment to an sp² hybridized carbon. The structure of the related pyrimidine-4-carboxylic acid has been shown to have a planar arrangement of the pyrimidine ring and the carboxylate group. nih.gov
In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and robust supramolecular synthon for carboxylic acids. libretexts.orgrsc.org
Other potential intermolecular interactions that could play a role in the crystal packing include:
C-H···N hydrogen bonds: The proton at C6 could interact with a nitrogen atom of an adjacent pyrimidine ring.
Halogen bonds: The chlorine atoms, particularly the one at the 2-position, could act as halogen bond donors, interacting with the nitrogen or oxygen atoms of neighboring molecules. acs.orgnih.gov
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) |
| Weak Hydrogen Bond | C6-H | N1 or N3 |
| Halogen Bond | C2-Cl or C5-Cl | N1, N3, or O=C |
The study of how molecules assemble in the solid state is the focus of crystal engineering. The predictable and strong nature of the carboxylic acid dimer synthon makes it a powerful tool for designing specific crystal structures. researchgate.netacs.org In the case of this compound, this primary interaction would likely lead to the formation of one-dimensional chains or tapes of hydrogen-bonded dimers.
The secondary interactions, such as halogen bonds and π-π stacking, would then dictate how these primary structural motifs pack in three dimensions. ucl.ac.uk The presence of two chlorine atoms offers interesting possibilities for forming different supramolecular architectures through halogen bonding, which is a highly directional and tunable interaction. acs.orgnih.gov By understanding these interactions, it may be possible to design co-crystals of this compound with other molecules to create materials with specific desired properties.
Theoretical and Computational Chemistry Studies on 2,5 Dichloropyrimidine 4 Carboxylic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT))
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. Among the most widely used methods is Density Functional Theory (DFT), which has become a staple in computational chemistry due to its balance of accuracy and computational cost. DFT calculations can provide valuable insights into the geometry, stability, and electronic characteristics of a molecule like 2,5-Dichloropyrimidine-4-carboxylic acid.
In a typical DFT study, the electron density of a molecule is used to determine its energy and other properties. For a molecule such as this compound, DFT could be employed to predict its optimized three-dimensional structure, bond lengths, and bond angles. While specific studies on this compound are not available, research on related molecules, such as dihydropyridine (B1217469) carboxylic acid derivatives, has utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to correlate theoretical molecular parameters with experimental results. mdpi.comnih.gov Such calculations are crucial for understanding the fundamental properties of the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative chlorine atoms and the pyrimidine (B1678525) ring would significantly influence the energies of these frontier orbitals. While direct data is absent, studies on other pyrimidine derivatives have shown that substituents on the ring can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. bldpharm.com
Table 1: Hypothetical Frontier Molecular Orbital Data for a Pyrimidine Derivative (Note: This data is illustrative and not specific to this compound)
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Charge distribution analysis can reveal which atoms in this compound are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is often visualized using a Molecular Electrostatic Potential (MEP) map.
An MEP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, one would expect negative potentials around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, while the hydrogen atom of the carboxylic acid and the carbon atoms bonded to the chlorine atoms would likely exhibit positive potentials. This type of analysis has been applied to pyrazolo-pyrimidine inhibitors to optimize their binding to target enzymes by modifying their electrostatic potential. manchesterorganics.com
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are powerful tools for investigating the step-by-step processes of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This allows for a detailed understanding of the reaction mechanism at a molecular level.
For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution at the chlorinated positions. The reactivity of different positions on the pyrimidine ring can be influenced by the nature of the reactants and the reaction conditions. guidechem.com For instance, studies on 2,4-dichloropyrimidine (B19661) have shown that the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. guidechem.com Theoretical calculations could provide a quantitative basis for understanding such selectivity by comparing the activation barriers for substitution at each position.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and the transitions between them.
For a relatively rigid molecule like this compound, MD simulations could be used to study the orientation of the carboxylic acid group relative to the pyrimidine ring. In more complex environments, such as in solution or interacting with a biological target, MD simulations can reveal how the molecule adapts its conformation and how it interacts with its surroundings. While no specific MD studies on this compound were found, this technique is widely used in drug discovery to understand the binding stability of small molecules to proteins. researchgate.net
Biological Research and Medicinal Chemistry Insights Mechanistic Aspects
Investigation of Molecular Interactions with Biological Targets
The pyrimidine (B1678525) core of 2,5-Dichloropyrimidine-4-carboxylic acid can participate in a variety of non-covalent interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common interaction motif in enzyme active sites and receptor binding pockets. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.
The carboxylic acid group at the 4-position is a key feature, as it is typically ionized at physiological pH, bearing a negative charge. This allows for the formation of strong ionic interactions or salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine. Furthermore, the carboxylate can act as a hydrogen bond acceptor and donor. The chlorine atoms at the 2- and 5-positions are electron-withdrawing and can influence the electronic distribution of the pyrimidine ring, potentially modulating the strength of these interactions. They also contribute to the lipophilicity of the molecule, which can be crucial for cell permeability and interaction with hydrophobic pockets in a target protein.
While specific interaction data for this compound is scarce, studies on related pyrimidine-based inhibitors of various enzymes illustrate these principles. For instance, pyrimidine derivatives have been shown to bind to the active sites of kinases, where hydrogen bonds to the hinge region and interactions with the ribose-binding pocket are critical for inhibitory activity. nih.gov
Role in Enzyme Inhibition Studies
The structural features of this compound make it a plausible candidate for use in enzyme inhibition studies. The pyrimidine ring is a common scaffold in a multitude of enzyme inhibitors, and the carboxylic acid moiety is a frequent feature in molecules designed to mimic substrates or interact with key catalytic residues.
One major class of enzymes where pyrimidine derivatives have shown significant inhibitory activity is the kinase family . nih.govnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyrimidine core can mimic the adenine (B156593) base of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents on the pyrimidine ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. While no specific kinase inhibition has been reported for this compound itself, its scaffold is a valuable starting point for the synthesis of potential kinase inhibitors.
Another relevant enzyme class is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govacs.orgscbt.compatsnap.com Inhibition of DHODH can deplete the cellular pool of pyrimidines, thereby halting DNA and RNA synthesis and cell proliferation. This makes DHODH an attractive target for anticancer and immunosuppressive drugs. Structure-activity relationship studies of DHODH inhibitors have shown that a carboxylic acid group is often crucial for binding to the enzyme. nih.govproquest.comnih.gov The pyrimidine ring of this compound could serve as a core to which other functionalities are added to optimize interactions with the DHODH active site.
Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Interactions |
| Aminopyrimidines | Epidermal Growth Factor Receptor (EGFR) Kinase | Hydrogen bonding with hinge region residues (e.g., Met793), hydrophobic interactions. nih.gov |
| Pyrimidine Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Ionic interactions with positively charged residues, hydrogen bonding. nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Various Kinases | Mimics ATP, forming hinge region binding interactions. rsc.org |
This table presents general classes of pyrimidine derivatives and their targets to illustrate potential applications, as specific data for this compound is not available.
Scaffold for Rational Drug Design Initiatives Targeting Specific Biochemical Pathways
Rational drug design relies on the use of molecular scaffolds that can be systematically modified to optimize binding to a biological target and achieve a desired pharmacological effect. The this compound molecule is a versatile scaffold for such initiatives. The two chlorine atoms are excellent handles for chemical modification via nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2- and 5-positions, enabling the exploration of the chemical space around the pyrimidine core to improve potency, selectivity, and pharmacokinetic properties.
The carboxylic acid group can also be modified, for example, by converting it to an amide or an ester. This can alter the molecule's charge, hydrogen bonding capacity, and cell permeability. The ability to modify the scaffold at three distinct points (C2, C5, and C4) provides medicinal chemists with a powerful tool to design focused libraries of compounds for screening against specific biochemical pathways.
For instance, in the development of kinase inhibitors, one chlorine atom could be displaced with a small amine to interact with the hinge region, while the other could be substituted with a larger group to target a specific hydrophobic pocket. The carboxylic acid could be modified to interact with solvent-exposed regions or to improve cell permeability.
Table 2: Potential Modifications of the this compound Scaffold
| Position | Modification Reaction | Potential New Functional Group | Purpose in Drug Design |
| C2/C5 | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers | Modulate target binding, improve selectivity, alter solubility. |
| C4 | Amide Coupling, Esterification | Amides, Esters | Alter charge, improve cell permeability, introduce new interaction points. |
This table illustrates the synthetic versatility of the scaffold for rational drug design.
Development of Pyrimidine-based Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target and report on its presence or activity, often through a fluorescent signal. The this compound scaffold could be adapted for the development of such probes.
A common strategy in probe design is to link a target-binding moiety to a reporter group, such as a fluorophore. The pyrimidine scaffold of this compound could serve as the recognition element for a particular enzyme or receptor. One of the chlorine atoms or the carboxylic acid could be used as a reactive handle to attach a fluorescent dye. The resulting probe could then be used in cellular imaging experiments to visualize the localization and dynamics of the target protein.
Furthermore, the reactivity of the dichloropyrimidine core could be exploited to design activity-based probes. These probes form a covalent bond with their target enzyme, providing a more permanent label that can be used for target identification and validation studies. While no specific probes based on this compound have been reported, the general principles of pyrimidine-based probe design are well-established.
Analytical Methodologies for Quality Control and Research Applications
Advanced Chromatographic Separation Techniques (e.g., LC-MS/MS, GC-MS for related compounds)
Chromatographic methods are central to the analysis of 2,5-Dichloropyrimidine-4-carboxylic acid, providing the necessary separation from impurities and matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique for the trace-level quantification of pyrimidine (B1678525) derivatives. For a compound like this compound, a reverse-phase HPLC method would typically be developed. The acidic nature of the carboxylic group and the polarity of the pyrimidine ring influence the choice of column and mobile phase.
A typical LC-MS/MS method for a related compound, 2,5-diamino-4,6-dichloro pyrimidine, was developed for trace-level quantification, which can be adapted for this compound. nih.gov The method utilized a C18 column with a gradient elution, and the mass spectrometer was operated in electrospray ionization (ESI) positive mode. nih.gov For this compound, given its acidic proton, negative ion mode ESI could also be effective. Multiple Reaction Monitoring (MRM) would be employed for high selectivity and sensitivity, by monitoring a specific precursor ion to product ion transition.
A hypothetical LC-MS/MS method for this compound is outlined below:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined experimentally (e.g., [M-H]⁻ → product ion) |
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct GC-MS analysis of this compound is challenging due to its low volatility and polar nature. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. For instance, the methyl ester of the related 6-amino-2,5-dichloropyrimidine-4-carboxylic acid has been synthesized and is amenable to GC analysis. google.com
A general procedure for the GC-MS analysis of a derivatized pyrimidine carboxylic acid would involve:
| Parameter | Condition |
| Derivatization Agent | Diazomethane or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 m/z |
Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic techniques offer rapid and non-destructive methods for the quantification of this compound, particularly at higher concentrations.
UV-Vis Spectroscopy:
Pyrimidine derivatives exhibit characteristic UV absorption due to the π-π* and n-π* electronic transitions within the aromatic ring system. The presence of chlorine atoms and a carboxylic acid group as substituents will influence the position and intensity of the absorption maxima (λmax). Halogenation is known to cause shifts in the absorption bands of pyrimidine. google.com A UV-Vis spectrophotometric method can be developed for the routine analysis of the compound in bulk form or in simple matrices. The λmax for a dichlorophenyl-containing pyrimidine derivative has been reported at 275 nm. libretexts.org
A hypothetical UV-Vis method would involve:
| Parameter | Detail |
| Spectrophotometer | Double beam UV-Vis Spectrophotometer |
| Solvent | Methanol (B129727) or Acetonitrile |
| Wavelength Range | 200-400 nm for spectrum scanning |
| Analytical Wavelength (λmax) | To be determined experimentally (likely in the 260-280 nm range) |
| Calibration | A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. |
Fluorescence Spectroscopy:
While many pyrimidine derivatives are fluorescent, the fluorescence properties of this compound are not extensively documented. Halogen atoms can sometimes quench fluorescence through the heavy-atom effect. However, related fused N-heterocyclic systems like pyrazolo[1,5-a]pyrimidines are known to be fluorescent. nih.gov If the compound does exhibit native fluorescence, a method could be developed for its quantification, which would offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. This would involve determining the optimal excitation and emission wavelengths.
Method Development and Validation Parameters for Trace Analysis
For the reliable trace analysis of this compound, any developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This ensures the method is suitable for its intended purpose.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. google.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. google.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples. google.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
The following table provides typical acceptance criteria for these validation parameters for a trace impurity analysis method:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% at the LOQ |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
Comparative Analysis with Isomeric and Analogous Dichloropyrimidine Carboxylic Acids
Comparative Synthesis and Reactivity of 2,6-Dichloropyrimidine-4-carboxylic Acid
2,6-Dichloropyrimidine-4-carboxylic acid serves as a valuable starting material for the synthesis of more complex molecules, including dyes and agrochemicals. google.combiosynth.com Its synthesis typically originates from precursors like orotic acid (uracil-6-carboxylic acid), which undergoes chlorination. The reactivity of this isomer is characterized by the two chlorine atoms positioned symmetrically with respect to the carboxylic acid group.
The chlorine atoms at the C2 and C6 positions are both situated alpha to a ring nitrogen, rendering them susceptible to nucleophilic aromatic substitution (SNAr). However, the electronic influence of the C4-carboxylic acid group, an electron-withdrawing group, deactivates the ring towards nucleophilic attack compared to unsubstituted dichloropyrimidines. In reactions with nucleophiles, competition between substitution at the C2 and C6 positions can occur. The regioselectivity of these reactions can be influenced by steric factors of the incoming nucleophile and the reaction conditions. For instance, its methyl ester, methyl 2,6-dichloropyrimidine-4-carboxylate, is also used as a synthetic intermediate. nih.gov
Comparative Synthesis and Reactivity of 2,4-Dichloropyrimidine-5-carboxylic Acid
2,4-Dichloropyrimidine-5-carboxylic acid is a well-studied isomer used as a building block for pharmaceutical compounds. manchesterorganics.comsigmaaldrich.combldpharm.com A notable and efficient synthesis involves the direct chlorination of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid). google.comnih.govsigmaaldrich.com A patented process describes the reaction of uracil-5-carboxylic acid with a chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus trichloride (B1173362) with gaseous chlorine, to produce 2,4-dichloropyrimidine-5-carboxylic acid chloride in yields exceeding 90%. google.com This acid chloride is a versatile acylating agent. google.com
The reactivity of 2,4-dichloropyrimidine-5-carboxylic acid in SNAr reactions is particularly distinct. In the 2,4-dichloro arrangement, the chlorine at the C4 position is generally more reactive towards nucleophiles than the C2 chlorine. wuxiapptec.comacs.org The presence of a strong electron-withdrawing group at the C5 position, such as a nitro or carboxyl group, further enhances this preference for C4 substitution when reacting with primary or secondary amines. nih.gov However, studies have shown that this regioselectivity can be reversed. When using tertiary amine nucleophiles, substitution occurs with excellent selectivity at the C2 position. nih.gov This switch in regioselectivity provides a powerful tool for synthetic chemists to access different pyrimidine (B1678525) scaffolds from the same precursor.
Structural and Electronic Contrasts with other Dichloropyrimidine Isomers
The regioselectivity of nucleophilic substitution on the dichloropyrimidine ring is fundamentally governed by the electronic structure of the molecule, specifically the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The positions of the chlorine atoms and other substituents dramatically influence the location of the LUMO lobes, which indicate the most electrophilic centers susceptible to nucleophilic attack.
In unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C4 and C6 positions, with a much larger lobe at C4, correctly predicting the observed selectivity for C4 substitution. wuxiapptec.com For the symmetric 4,6-dichloropyrimidine, cyclic voltammetry shows sequential cleavage of the carbon-chlorine bonds, and it readily undergoes tandem amination and cross-coupling reactions. nih.govchemicalbook.comresearchgate.net
The introduction of a substituent at C5 or C6 alters this electronic landscape.
Electron-donating groups (EDG) at C6: An EDG like -OMe or -NHMe on a 2,4-dichloropyrimidine scaffold causes the LUMO lobes at C2 and C4 to become similar in size. This leads to a mixture of C2 and C4 substitution products or, in some cases, exclusive C2 substitution, a reversal of the typical selectivity. wuxiapptec.com
Electron-withdrawing groups (EWG) at C5: An EWG like a carboxylic acid or nitro group at the C5 position of 2,4-dichloropyrimidine strongly favors substitution at C4 with traditional amine nucleophiles. nih.gov
Steric Effects: A bulky substituent at the C5 position can sterically hinder attack at the adjacent C4 position, potentially favoring substitution at C2. wuxiapptec.com
Computational analyses using quantum mechanics (QM) show that when the energy gap between the LUMO and the next orbital (LUMO+1) is small (≤ 0.25 eV), both orbitals must be considered to predict reactivity, as seen with certain substituted dichloropyrimidines. wuxiapptec.com
| Compound | Typical Synthesis Precursor | Dominant Site of Nucleophilic Attack (SNAr) | Key Reactivity Modulator |
|---|---|---|---|
| 2,5-Dichloropyrimidine-4-carboxylic acid | 5-Chlorouracil-4-carboxylic acid derivative | C2 (para to COOH) | Electronic pull of COOH and C5-Cl |
| 2,6-Dichloropyrimidine-4-carboxylic acid | Orotic acid (Uracil-6-carboxylic acid) | C2 or C6 (competitive) | Symmetrical activation by N atoms |
| 2,4-Dichloropyrimidine-5-carboxylic acid | Uracil-5-carboxylic acid google.com | C4 (with 1°/2° amines), C2 (with 3° amines) nih.gov | C5-COOH group, type of nucleophile nih.gov |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine mdpi.com | C4 or C6 (equivalent) | Symmetrical activation by N atoms |
Comparison with Dichloropyridine Carboxylic Acids (e.g., 2,5-Dichloropyridine-4-carboxylic acid)
Comparing dichloropyrimidine carboxylic acids to their dichloropyridine carboxylic acid analogs highlights the profound electronic influence of the second nitrogen atom in the pyrimidine ring. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom, while pyrimidines contain two. nih.govnih.gov This additional nitrogen makes the pyrimidine ring significantly more electron-deficient (π-deficient) than the pyridine (B92270) ring.
This enhanced electron deficiency has a direct impact on reactivity towards nucleophiles. Dichloropyrimidines are generally more reactive in SNAr reactions than their corresponding dichloropyridine counterparts.
2,6-Dichloropyridine-4-carboxylic acid: This pyridine analog is used as a precursor for other compounds through catalytic reduction. researchgate.netsigmaaldrich.com Reduction with nickel in an alkaline medium can remove the chlorine atoms to yield pyridine-4-carboxylic acid, while reduction with platinum in acetic acid can reduce both the ring and the chloro groups to form piperidine-4-carboxylic acid. researchgate.net The synthesis of its corresponding methanol (B129727) derivative can be achieved by reducing the methyl ester with potassium borohydride. google.com
2,5-Dichloropyridine-4-carboxylic acid: This isomer, also known as 2,5-dichloroisonicotinic acid, serves as a research chemical. sigmaaldrich.cnmanchesterorganics.comsigmaaldrich.com Its reactivity in substitution reactions is influenced by the positions of the chlorine atoms relative to the nitrogen and the carboxylic acid group. The chlorine at C2 is activated by the ring nitrogen, while the C5 chlorine is less so.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 2,6-Dichloropyrimidine-4-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 biosynth.com | 90 biosynth.com |
| 2,4-Dichloropyrimidine-5-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 sigmaaldrich.com | 90-97 sigmaaldrich.com |
| 4,6-Dichloropyrimidine-5-carboxylic acid | C₅H₂Cl₂N₂O₂ | 192.99 chemscene.com | N/A |
| 2,6-Dichloropyridine-4-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 sigmaaldrich.com | 209-212 sigmaaldrich.com |
| 2,5-Dichloropyridine-4-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 sigmaaldrich.cn | 235-240 sigmaaldrich.cn |
Future Research Avenues and Emerging Trends in 2,5 Dichloropyrimidine 4 Carboxylic Acid Chemistry
Exploration of Photocatalytic and Electrosynthetic Approaches
The application of photocatalysis and electrosynthesis to pyrimidine (B1678525) chemistry represents a significant leap towards greener and more precise chemical transformations. These methods, which utilize light or electricity to drive reactions, offer alternatives to traditional, often harsh, synthetic conditions. rsc.orgnih.gov
Photocatalysis: Recent advancements have demonstrated the functionalization of azine heterocycles, including pyrimidines, through photocatalytic methods. acs.org One notable strategy involves the generation of pyridinyl radicals via a single-electron transfer (SET) reduction of pyridinium (B92312) ions, which can then couple with other radicals. nih.govresearchgate.net While the direct photocatalytic functionalization of 2,5-Dichloropyrimidine-4-carboxylic acid has not been extensively documented, the reactivity of the pyrimidine core in other contexts suggests high potential. nih.gov Researchers envision using photocatalysis for:
Late-Stage Functionalization: Introducing new functional groups onto the pyrimidine ring under mild conditions, preserving the core structure.
Novel Bond Formations: Creating C-C or C-X (where X is a heteroatom) bonds that are difficult to achieve through conventional means.
Asymmetric Synthesis: Combining photocatalysis with chiral catalysts to produce enantiomerically pure derivatives.
Electrosynthesis: Electrosynthesis is an increasingly attractive method for organic chemistry, relying on the electron as a clean reagent. nih.gov The anodic oxidation of carboxylic acids, known as the Kolbe reaction, leads to radical decarboxylation and can be used to form new carbon-carbon bonds. nih.govresearchgate.net Conversely, cathodic reduction can facilitate reactions. For this compound, electrosynthesis could be explored for:
Decarboxylative Coupling: Reacting the carboxylic acid group to form new bonds, effectively using it as a handle to build more complex molecules.
Reductive Dechlorination: Selectively removing one or both chlorine atoms to generate different pyrimidine scaffolds.
Carboxylation of Precursors: In a reverse approach, electrochemical methods could be used to introduce the carboxylic acid group onto a 2,5-dichloropyrimidine (B52856) precursor, potentially using CO2 as a feedstock. ku.edu
| Technique | Potential Application for this compound | Key Advantages | Relevant Research Area |
| Photocatalysis | C-H functionalization of the pyrimidine ring | Mild reaction conditions, high functional group tolerance, novel reactivity | Organocatalytic functionalization of azines acs.orgresearchgate.net |
| Electrosynthesis | Decarboxylative cross-coupling reactions | Avoids stoichiometric chemical oxidants/reductants, high selectivity | Anodic oxidation of carboxylic acids rsc.orgresearchgate.net |
| Electrosynthesis | Selective reductive dechlorination | Precise control over reduction potential to target specific bonds | Electrochemical modification of halogenated compounds |
Application in Supramolecular Chemistry and Self-Assembly
The unique structural features of this compound—a hydrogen-bond-donating-and-accepting carboxylic acid group, two electron-withdrawing chlorine atoms capable of halogen bonding, and two nitrogen atoms within the aromatic ring—make it an exceptionally promising candidate for designing complex supramolecular architectures.
Supramolecular synthesis relies on non-covalent interactions to assemble molecules into larger, ordered structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. nih.gov Research on related pyrimidine carboxylates has already demonstrated their utility as ligands or linkers in constructing functional materials. acs.orgmdpi.com For example, pyrimidine-5-carboxylate has been used to create MOFs with well-defined topologies and selective gas sorption properties. acs.org
Future applications for this compound in this field could include:
Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions, while the pyrimidine nitrogens and chlorine atoms can interact with the framework to control pore size and functionality. This could lead to materials for gas storage, separation, or catalysis. nih.govresearchgate.net
Halogen-Bonded Assemblies: The chlorine atoms on the electron-deficient pyrimidine ring are excellent halogen bond donors. This interaction can be used in concert with the hydrogen bonding from the carboxylic acid to direct the self-assembly of molecules into predictable 1-D, 2-D, or 3-D networks. nih.gov
Co-crystals: Combining the title compound with other molecules (co-formers) to create crystalline solids with tailored properties, such as improved solubility or stability, for pharmaceutical or materials science applications.
| Interaction Type | Molecular Site | Potential Supramolecular Structure | Example Application |
| Coordination Bond | Carboxylate group (-COOH) | Metal-Organic Frameworks (MOFs) | Selective CO2 capture acs.org |
| Hydrogen Bond | Carboxylic acid group, Ring Nitrogens | 1-D chains, 2-D sheets | Crystal engineering nih.gov |
| Halogen Bond | Chlorine atoms (-Cl) | Directed co-crystals, multi-component assemblies | Design of solid-state networks nih.gov |
Development of Sustainable Synthesis Protocols
The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid hazardous substances in chemical production. rasayanjournal.co.inpowertechjournal.com Traditional syntheses of functionalized pyrimidines often involve harsh reagents like phosphorus oxychloride and toxic solvents. google.com Developing sustainable protocols for this compound is a key area for future research.
Emerging green synthetic strategies applicable to pyrimidine chemistry include:
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. rasayanjournal.co.injmaterenvironsci.com
Ultrasonic-Assisted Synthesis: Employing ultrasound to enhance reaction rates and efficiency, particularly in heterogeneous mixtures. jmaterenvironsci.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, such as through mechanochemistry ("grindstone chemistry"), reduces waste and simplifies purification. researchgate.net
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.injmaterenvironsci.com
Catalytic Approaches: Developing highly efficient and recyclable catalysts, including nanocatalysts or biocatalysts, to replace stoichiometric reagents. nih.govbenthamdirect.com
A future sustainable synthesis of this compound might involve a multi-component reaction catalyzed by a recyclable magnetic nanocatalyst under solvent-free microwave conditions, embodying several green chemistry principles simultaneously. nih.gov
| Green Chemistry Technique | Principle | Potential Impact on Synthesis | Reference |
| Microwave/Ultrasound | Energy Efficiency | Faster reaction rates, lower energy consumption | rasayanjournal.co.injmaterenvironsci.com |
| Mechanochemistry | Waste Prevention | Elimination of bulk solvents, reduced purification needs | researchgate.net |
| Heterogeneous Catalysis | Atom Economy/Catalysis | Use of recyclable catalysts, avoiding stoichiometric waste | nih.govbenthamdirect.com |
| Aqueous Media | Safer Solvents | Replacement of hazardous organic solvents with water | jmaterenvironsci.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by transforming it from a trial-and-error process into a predictive science. rsc.orgmit.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, un-run experiments. nih.gov
For a molecule like this compound, AI and ML could be applied in several ways:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule by working backward from its structure. nih.gov This can help chemists identify more economical or sustainable pathways that might not be obvious.
Reaction Outcome Prediction: Machine learning models can predict the likely products, yields, and optimal conditions (temperature, solvent, catalyst) for reactions involving the title compound. mit.edu This accelerates the "make" phase of the research cycle by minimizing failed experiments. nih.govlmu.de
Discovery of New Derivatives: AI can be used to design new derivatives of this compound with specific desired properties (e.g., for medicinal chemistry or materials science) and then predict their synthesizability. smu.edu
Data-Driven Optimization: By learning from in-house experimental data, ML models can be continuously retrained to become more accurate, helping to optimize complex multi-step syntheses and improve the robustness of chemical manufacturing processes. nih.gov
The integration of AI promises to accelerate the discovery and development of chemistries related to this compound, making the exploration of its potential applications more efficient and data-driven. mit.edu
Q & A
Q. How can this compound serve as a precursor for agrochemical intermediates?
- Methodological Answer : Convert the carboxylic acid to amides or esters for enhanced lipophilicity, critical for herbicidal uptake. For example, react with alkylamines to generate systemic herbicides. Evaluate phytotoxicity via in vitro assays (e.g., Arabidopsis root growth inhibition) and field trials under GLP conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
